molecular formula C9H9N3O B11914454 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B11914454
M. Wt: 175.19 g/mol
InChI Key: KRUJJYPPUKWGNN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused imidazole and pyridine ring system with a cyclopropyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a pyridine derivative, followed by cyclization using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require heating and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding amine or alcohol derivatives.

Scientific Research Applications

3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyridine: Known for its diverse biological activities and structural similarity.

Uniqueness

3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-cyclopropyl-1H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C9H9N3O/c13-9-11-7-3-4-10-5-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13)

InChI Key

KRUJJYPPUKWGNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CN=C3)NC2=O

Origin of Product

United States

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